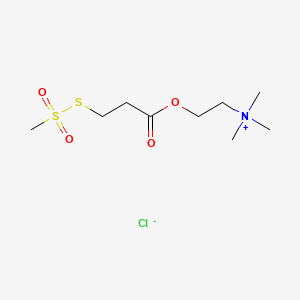

2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt

Übersicht

Beschreibung

2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt is a versatile chemical compound with the molecular formula C(9)H({20})ClNO(_4)S(_2) and a molecular weight of 305.84 g/mol . This compound is known for its unique properties, making it valuable in various scientific research fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt typically involves the reaction of methanethiosulfonate with choline chloride under controlled conditions. The process begins with the preparation of methanethiosulfonate, which is then reacted with choline chloride in the presence of a suitable solvent, such as water or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Nucleophiles: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Biochemical Pathway Studies

The compound is instrumental in studying the biochemical pathways involving choline derivatives. Its structure allows researchers to investigate the metabolism of choline esters, which are crucial for neurotransmitter synthesis, particularly acetylcholine. The incorporation of a carboxyethyl group enhances its reactivity, making it a valuable tool in metabolic studies.

Ion Channel Research

A significant application of 2-Carboxyethyl Methanethiosulfonate is in the investigation of ion channels through the "substituted cysteine accessibility method" (SCAM). This method utilizes the compound to modify cysteine residues in proteins, allowing researchers to probe the structural and functional aspects of ion channels. The introduction of a charged group at specific sites can lead to measurable changes in channel function, facilitating detailed studies on ligand-gated ion channels such as the acetylcholine receptor and GABA receptors .

Protein Crosslinking

The compound serves as an effective crosslinker for cysteine residues in proteins. This application is crucial for topographical mapping and understanding protein interactions within cellular environments. By enabling covalent bond formation between specific amino acids, researchers can gain insights into protein structure and dynamics .

Case Study 1: Ion Channel Functionality

A study conducted by Akabas et al. (1992) utilized 2-Carboxyethyl Methanethiosulfonate to assess the accessibility of cysteine residues in the muscle acetylcholine receptor. The results demonstrated that modification at specific sites altered receptor function, providing insights into the conformational changes associated with ligand binding.

| Study | Objective | Findings |

|---|---|---|

| Akabas et al., 1992 | Investigate ion channel functionality | Altered receptor function upon cysteine modification |

Case Study 2: Protein Interaction Mapping

In another study, researchers employed this compound to crosslink cysteine residues in GABA receptors, revealing critical information about receptor assembly and interaction with ligands. The findings underscore the utility of 2-Carboxyethyl Methanethiosulfonate in elucidating complex protein interactions.

| Study | Objective | Findings |

|---|---|---|

| Xu & Akabas, 1993 | Map interactions in GABA receptors | Revealed assembly dynamics and ligand interactions |

Wirkmechanismus

The mechanism by which 2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt exerts its effects involves the modification of thiol groups in proteins. The methanethiosulfonate group reacts with cysteine residues, forming a covalent bond and altering the protein’s structure and function. This modification can affect various molecular pathways, depending on the target protein .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanethiosulfonate Ethylammonium: Similar in structure but with an ethylammonium group instead of choline.

Methanethiosulfonate Methylammonium: Contains a methylammonium group, offering different reactivity and applications.

Methanethiosulfonate Propylammonium: Features a propylammonium group, providing unique properties compared to the choline ester.

Uniqueness

2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt is unique due to its choline ester group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in biological applications where choline derivatives are preferred .

Biologische Aktivität

2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt (CEMT) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of CEMT, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

CEMT is a methanethiosulfonate derivative, characterized by the presence of a carboxyethyl group and a choline ester. Its structure allows for diverse interactions with biological molecules, particularly proteins containing thiol groups.

CEMT primarily acts through the modification of cysteine residues in proteins. This modification can lead to changes in protein structure and function, impacting various cellular processes.

- Target Proteins : CEMT interacts with proteins that contain reactive thiol groups, such as enzymes and receptors.

- Modification Process : The compound forms disulfide bonds or sulfonyl modifications, which can alter protein activity and stability.

Antimicrobial Properties

Research indicates that CEMT exhibits antimicrobial activity against various pathogens. Its ability to modify cysteine residues in microbial proteins can disrupt their function, leading to cell death.

- Case Study : A study demonstrated that CEMT inhibited the growth of Escherichia coli by targeting thiol-containing proteins essential for bacterial metabolism .

Cytotoxicity

The cytotoxic effects of CEMT have been evaluated in several human cell lines. The compound's ability to induce apoptosis has been linked to its interaction with key regulatory proteins.

- IC50 Values : In vitro studies reported IC50 values ranging from 10 to 20 µM for various cancer cell lines, indicating moderate cytotoxicity .

Neuroprotective Effects

Emerging evidence suggests that CEMT may have neuroprotective properties. The compound's interaction with neurotransmitter receptors could modulate synaptic transmission and protect against neurodegeneration.

- Research Findings : In animal models, administration of CEMT led to improved cognitive function in models of Alzheimer's disease, potentially through the modulation of acetylcholine receptors .

Biochemical Pathways

CEMT's biological activity is mediated through several biochemical pathways:

- Cell Signaling Pathways : Modifications induced by CEMT can activate or inhibit signaling pathways critical for cell survival and proliferation.

- Oxidative Stress Response : By altering redox states within cells, CEMT may influence oxidative stress responses, contributing to its cytotoxic and protective effects .

Data Tables

| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Thiol modification |

| Cytotoxicity | HeLa cells | 12 | Apoptosis induction |

| Neuroprotection | Neuronal cells | 20 | Receptor modulation |

Eigenschaften

IUPAC Name |

trimethyl-[2-(3-methylsulfonylsulfanylpropanoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO4S2.ClH/c1-10(2,3)6-7-14-9(11)5-8-15-16(4,12)13;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRCFGIRTQZWDC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCSS(=O)(=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747296 | |

| Record name | 2-({3-[(Methanesulfonyl)sulfanyl]propanoyl}oxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219378-82-1 | |

| Record name | 2-({3-[(Methanesulfonyl)sulfanyl]propanoyl}oxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.